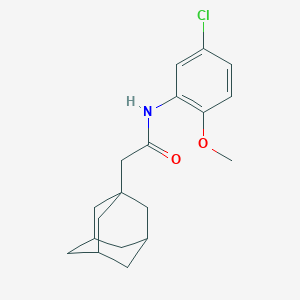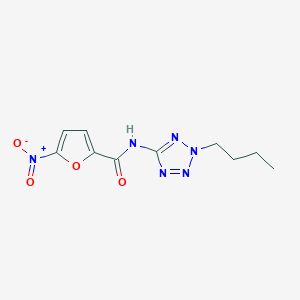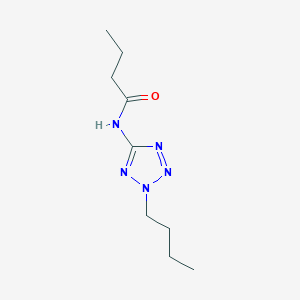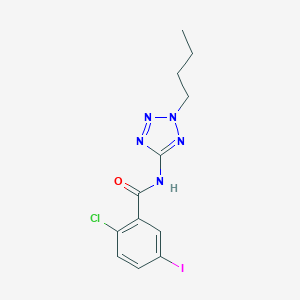
2-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)acetamide, commonly known as ACPD, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective agonist for metabotropic glutamate receptor subtype 4 (mGluR4), which is a member of the G-protein coupled receptor family. ACPD has been found to have various applications in the field of neuroscience, particularly in the study of neurological disorders such as Parkinson's disease, depression, and anxiety.
Wirkmechanismus
ACPD acts as an agonist for 2-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)acetamide, which is predominantly expressed in the brain regions associated with motor control, reward, and cognition. Activation of 2-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)acetamide by ACPD leads to the inhibition of presynaptic glutamate release, resulting in a reduction in excitatory neurotransmission. This mechanism of action has been implicated in the neuroprotective effects of ACPD in Parkinson's disease.
Biochemical and Physiological Effects:
Apart from its neuroprotective effects, ACPD has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the striatum, which is a key brain region involved in motor control. ACPD has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Vorteile Und Einschränkungen Für Laborexperimente
ACPD has several advantages as a research tool in neuroscience. It is a potent and selective agonist for 2-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)acetamide, which allows for the precise modulation of glutamatergic neurotransmission. ACPD is also relatively stable and can be easily synthesized in the laboratory. However, the use of ACPD in lab experiments is limited by its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on ACPD. One potential application is in the development of novel therapies for Parkinson's disease. ACPD has been shown to have neuroprotective effects in animal models of Parkinson's disease, and further studies are needed to determine its potential as a therapeutic agent. Another potential direction is in the study of the role of 2-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)acetamide in the regulation of stress response. ACPD has been found to modulate the activity of the HPA axis, and further studies are needed to elucidate the underlying mechanisms. Overall, the research on ACPD has the potential to provide valuable insights into the pathophysiology of neurological disorders and to pave the way for the development of novel therapies.
Synthesemethoden
ACPD can be synthesized through a multistep process that involves the reaction of 1-adamantanamine with 2-bromo-5-chloroanisole. The resulting intermediate is then subjected to a series of reactions that involve reduction, protection, and deprotection steps to yield the final product. The synthesis of ACPD is a challenging process that requires expertise in organic chemistry and careful handling of reactive intermediates.
Wissenschaftliche Forschungsanwendungen
ACPD has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to have neuroprotective effects in animal models of Parkinson's disease by reducing the loss of dopaminergic neurons in the substantia nigra. ACPD has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety, respectively.
Eigenschaften
Molekularformel |
C19H24ClNO2 |
|---|---|
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
2-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H24ClNO2/c1-23-17-3-2-15(20)7-16(17)21-18(22)11-19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,12-14H,4-6,8-11H2,1H3,(H,21,22) |
InChI-Schlüssel |
OUDLOMDTJNHNBN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B251149.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(5-quinolinyl)acetamide](/img/structure/B251150.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251152.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)


